5-bromo-N-cyclohexyl-4-methylpyridin-2-amine
Overview
Description
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position, a cyclohexyl group attached to the nitrogen atom, and a methyl group at the 4th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclohexyl-4-methylpyridin-2-amine typically involves the bromination of N-cyclohexyl-4-methyl-2-pyridinamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Environmental Research: The compound is studied for its role in pollution management and its potential impact on the environment.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-2-pentene
- 2-Bromo-N-cyclohexyl-5-fluorobenzamide
- N-cyclohexyl-4-methyl-2-pyridinamine
Uniqueness
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHEYKVUSYTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-72-2 | |
Record name | 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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